molecular formula C11H15Cl2NO B13646127 (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B13646127
M. Wt: 248.15 g/mol
InChI Key: FEWOIWCVUUXSPQ-PPHPATTJSA-N
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Description

(2S)-2-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a key chiral intermediate in medicinal chemistry, notably in developing potent and selective Neuropeptide Y (NPY) Y1 receptor antagonists . Research indicates that the (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine structure is a critical scaffold, with the (4-chlorophenoxy)methyl group often kept constant to explore structure-activity relationships and optimize receptor affinity . The stereogenic center of the pyrrolidine ring is essential for binding to enantioselective protein targets like the NPY Y1 receptor, influencing the compound's biological profile and potency . The pyrrolidine scaffold itself is highly valued in drug discovery for its three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates . This compound is for Research Use Only and is intended for use by qualified laboratory professionals.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1

InChI Key

FEWOIWCVUUXSPQ-PPHPATTJSA-N

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with a 4-chlorophenoxy-containing electrophile. The most common synthetic route is the reaction of (S)-pyrrolidine or its protected form with 4-chlorophenoxymethyl chloride under basic conditions. This reaction yields the substituted pyrrolidine, which is subsequently converted into its hydrochloride salt to improve stability and solubility.

Detailed Synthetic Route

Step Reagents & Conditions Description
1 (S)-Pyrrolidine + 4-Chlorophenoxymethyl chloride Nucleophilic substitution reaction. Conducted in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydroxide or potassium carbonate to deprotonate the pyrrolidine nitrogen and facilitate substitution. Temperature typically maintained between 0°C to room temperature to control reaction rate and selectivity.
2 Work-up and purification The reaction mixture is quenched with water, extracted, and purified by crystallization or chromatography to isolate the free base of the substituted pyrrolidine.
3 Formation of hydrochloride salt The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt, which is isolated by filtration or crystallization.

Industrial Scale Production

Industrial synthesis often employs similar chemistry but optimized for scale, yield, and purity. Continuous flow reactors or large batch reactors may be used. Process parameters such as solvent choice, temperature control, and reagent stoichiometry are fine-tuned to maximize efficiency. Advanced purification methods such as recrystallization and preparative chromatography ensure pharmaceutical-grade purity.

Reaction Mechanism Overview

The key reaction step is a nucleophilic substitution (typically SN2) where the nucleophilic nitrogen of the pyrrolidine attacks the electrophilic benzylic carbon of the 4-chlorophenoxymethyl chloride, displacing chloride ion and forming the C–N bond.

Data Table: Summary of Preparation Conditions and Yields

Parameter Typical Conditions Observed Yield Notes
Pyrrolidine derivative (S)-Pyrrolidine or protected form N/A Enantiomerically pure starting material ensures stereochemical integrity
Electrophile 4-Chlorophenoxymethyl chloride N/A Commercially available or synthesized from 4-chlorophenol
Base Sodium hydroxide or potassium carbonate N/A Facilitates deprotonation and nucleophilic attack
Solvent Dichloromethane, acetonitrile, or ethanol N/A Solvent choice affects reaction rate and purity
Temperature 0°C to room temperature 70–90% Lower temperatures favor selectivity and reduce side reactions
Purification Crystallization, chromatography >95% purity Essential for pharmaceutical applications
Salt formation HCl in ethanol or ether Quantitative Converts free base to hydrochloride salt for stability

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with a 4-chlorophenoxy group. As a pyrrolidine derivative, it has significant biological activities that make it useful in medicinal chemistry. The hydrochloride form enhances the compound's solubility and stability in biological systems.

Potential Applications

This compound has potential applications in pharmaceutical development as a candidate for drug formulation. Computer-aided prediction methods have investigated its biological activity, indicating potential anti-inflammatory and analgesic properties. Its structural characteristics suggest it may interact with specific biological targets, leading to therapeutic applications in treating various conditions. Interaction studies have revealed its potential to bind selectively to specific receptors or enzymes within biological systems. High-throughput screening techniques are often employed to evaluate its efficacy against various biological targets, providing insights into its mechanism of action and therapeutic potential.

Chemical Reactivity

The compound can undergo nucleophilic substitution reactions because of the chlorophenyl moiety, which can participate in electrophilic aromatic substitution. Additionally, the pyrrolidine ring can engage in ring-opening reactions under certain conditions, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The compound is compared to four analogs with modified aromatic substituents, functional groups, or stereochemistry. Key distinctions are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Features Notable Properties/Data
(2S)-2-[(4-Chlorophenoxy)methyl]pyrrolidine HCl C₁₁H₁₄ClNO 211.69 Chlorophenoxy methyl group, (2S)-pyrrolidine Predicted CCS: 145.5 Ų ([M+H]+); no literature on bioactivity
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl (1354488-39-3) C₁₆H₁₇Cl₂NO₃ 342.22 Naphthyloxy group, ester, (2S,4S) stereochemistry Hazard class: IRRITANT; increased steric bulk due to naphthyl group
(2S)-2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid HCl (1217752-28-7) C₁₂H₁₅ClFNO₂ 259.70 Fluorophenyl methyl, carboxylic acid Higher polarity due to -COOH; fluorine’s electronegativity may alter receptor binding
2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine HCl (1864053-45-1) C₁₂H₁₈ClNO₂S 275.80 Sulfonyl group, methylphenyl substituent Sulfonyl group enhances polarity and metabolic stability; potential reduced permeability

Functional Group and Substituent Analysis

  • Chlorophenoxy vs. Fluorophenyl/Other Halogens: The chlorophenoxy group in the target compound provides moderate lipophilicity (logP ~2.3 estimated), while the fluorophenyl analog () has lower lipophilicity due to fluorine’s smaller size and higher electronegativity. Bromine in increases steric hindrance and polarizability .
  • Stereochemical Variations :

    • The (2S)-configuration in the target compound contrasts with the (2S,4S)-diastereomer in . Such differences can drastically alter binding to chiral targets (e.g., enzymes or receptors) .
  • Additional Functional Groups :

    • The ester in may confer prodrug properties, while the carboxylic acid in increases acidity (pKa ~4-5), affecting ionization and solubility at physiological pH .

Predicted Pharmacological Implications

While direct bioactivity data are unavailable for the target compound, structural trends suggest:

  • Chlorophenoxy groups may enhance membrane permeability compared to sulfonyl or carboxylic acid derivatives.
  • Fluorophenyl analogs could exhibit improved metabolic stability over chlorinated compounds due to stronger C-F bonds .
  • Naphthyloxy substituents () might improve aromatic stacking interactions in hydrophobic binding pockets .

Biological Activity

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a 4-chlorophenoxy group, which enhances its solubility and stability in biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • A pyrrolidine ring , which contributes to its pharmacological properties.
  • A 4-chlorophenoxy group , which is significant for its interaction with biological targets.

This unique structure allows for various biochemical interactions, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects, including:

  • Anti-inflammatory Activity : Studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, it has shown potential in reducing inflammation in carrageenan-induced paw edema models .
  • Analgesic Properties : Preliminary findings indicate that the compound may possess analgesic effects, potentially through its anti-inflammatory mechanisms.
  • Interaction with Biological Targets : The compound has been evaluated for its ability to bind selectively to specific receptors or enzymes. High-throughput screening techniques have been employed to assess its efficacy against various biological targets, indicating a promising therapeutic profile.

The mechanism of action involves the compound's interaction with various molecular targets:

  • It modulates the activity of enzymes and receptors, leading to alterations in cellular signaling pathways.
  • The chlorophenoxy moiety enhances binding affinity to specific proteins, which may be crucial for its pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

In Vivo Studies

Animal model studies have supported the anti-inflammatory and analgesic effects observed in vitro. For example:

  • In a study involving carrageenan-induced paw edema, the compound significantly reduced swelling compared to control groups.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities due to its unique chemical structure. The following table summarizes key features:

Compound NameStructureBiological ActivityIC50 (μM)
This compoundPyrrolidine derivativeAnti-inflammatory0.04 (COX-2)
CelecoxibSulfonamideAnti-inflammatory0.04 (COX-2)
DiclofenacPhenylacetic acidAnti-inflammatory0.05 (COX-2)

Q & A

Q. Optimization Tips :

  • Use low temperatures (0–5°C) during reduction steps to avoid over-reduction.
  • Purify via recrystallization or chiral HPLC to isolate the (2S)-enantiomer .

How is the stereochemical configuration of the compound verified?

Basic
The (2S) configuration is confirmed using:

  • Chiral HPLC : Separates enantiomers via a chiral stationary phase; retention times are compared to standards .
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or coupling constants (e.g., 3JHH^3J_{HH}) to determine spatial arrangements .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns .

Example :
A 2023 study resolved the (2S,4R) configuration of a related pyrrolidine derivative using single-crystal X-ray analysis, confirming stereochemistry .

How can researchers optimize reaction yields while maintaining enantiomeric purity during synthesis?

Advanced
Methodological Strategies :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve nucleophilicity of phenoxy groups .
  • Temperature Control : Lower temperatures (-20°C) reduce racemization during esterification or amidation steps .
  • In Situ Monitoring : Use FTIR or 19^{19}F NMR to track intermediates and adjust reaction parameters dynamically .

Q. Workflow :

Dissolve 10 mg in DMSO-d6_6 for NMR.

Run reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

How does the chlorophenoxy moiety influence pharmacokinetics compared to halogenated analogs?

Advanced
Comparative Analysis :

  • Lipophilicity : Chlorine increases logP vs. fluoro or methoxy analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : The C-Cl bond resists oxidative metabolism better than C-Br or C-I, prolonging half-life .

Q. First Aid :

  • Skin Contact : Rinse with water for 15 minutes; consult a physician if irritation persists .

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